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molecular formula C10H7NO3 B8547818 1-Furan-3-yl-2-oxo-1,2-dihydro-pyridine-4-carbaldehyde

1-Furan-3-yl-2-oxo-1,2-dihydro-pyridine-4-carbaldehyde

Cat. No. B8547818
M. Wt: 189.17 g/mol
InChI Key: YEGOGAVUCRVUGP-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a solution of 4-(2-dimethylamino-vinyl)-1-furan-3-yl-1H-pyridin-2-one (21 mmol) in 50% aqueous tetrahydrofuran (700 mL) is added sodium periodate (13 g, 63 mmol). After six hours of stirring at room temperature, the reaction mixture is filtered. The filtrate is washed 3× with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 1-furan-3-yl-2-oxo-1,2-dihydro-pyridine-4-carbaldehyde as a yellow powder (2.1 g, 53% over 2 steps).
Name
4-(2-dimethylamino-vinyl)-1-furan-3-yl-1H-pyridin-2-one
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=[CH:4][C:5]1[CH:10]=[CH:9][N:8]([C:11]2[CH:15]=[CH:14][O:13][CH:12]=2)[C:7](=[O:16])[CH:6]=1.I([O-])(=O)(=O)=[O:19].[Na+]>O1CCCC1>[O:13]1[CH:14]=[CH:15][C:11]([N:8]2[CH:9]=[CH:10][C:5]([CH:4]=[O:19])=[CH:6][C:7]2=[O:16])=[CH:12]1 |f:1.2|

Inputs

Step One
Name
4-(2-dimethylamino-vinyl)-1-furan-3-yl-1H-pyridin-2-one
Quantity
21 mmol
Type
reactant
Smiles
CN(C=CC1=CC(N(C=C1)C1=COC=C1)=O)C
Name
Quantity
13 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After six hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
The filtrate is washed 3× with saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C=C(C=C1)N1C(C=C(C=C1)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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